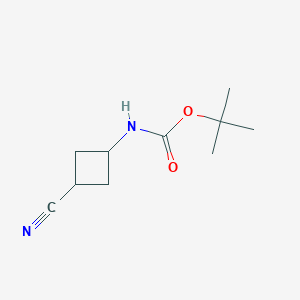

tert-butyl N-(3-cyanocyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-cyanocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUKEYZJVYABFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393180-29-4 | |

| Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyanocyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyanocyclobutyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the tert-butyl or cyanocyclobutyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-cyanocyclobutyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a protecting group for amines in peptide synthesis .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyanocyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid or heat . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Cyclobutane-Based Carbamates with Different Substituents

Key Observations :

- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, stabilizing the adjacent carbamate group and increasing ring strain in cyclobutane. In contrast, the ketone (C=O) in the oxocyclobutyl derivative enhances polarity, affecting solubility in polar solvents .

- Reactivity: The sulfonyl chloride group in CAS 877964-32-4 is highly reactive, enabling rapid sulfonamide formation, whereas the cyano group is more suited for metal-catalyzed cross-coupling or reduction to amines .

Bicyclic and Piperidine-Based Carbamates

Key Observations :

- Ring Strain vs. Stability : The bicyclo[2.2.2]octane system in CAS N/A minimizes strain compared to cyclobutane, favoring thermal stability .

- Substituent Influence : Fluorine in CAS 1052713-48-0 increases electronegativity, enhancing membrane permeability in drug design, while methyl groups in CAS 473839-06-4 improve lipid solubility .

Hydroxy-Substituted Carbamates

Key Observations :

- Solubility and Reactivity: Hydroxyl groups in these compounds improve aqueous solubility compared to the cyano group. They are often used as intermediates for protecting group strategies or glycosylation reactions .

Biological Activity

tert-butyl N-(3-cyanocyclobutyl)carbamate is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a carbamate derivative that has garnered attention in pharmaceutical and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-cyanocyclobutyl group. This structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1799727-32-4 |

| InChI Key | QCUKEYZJVYABFL-ZKCHVHJHSA-N |

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of the cyanocyclobutyl group enhances binding interactions, contributing to the compound's selectivity and potency.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit E3 ubiquitin ligases like Cbl-b, which play a critical role in T-cell activation and immune response modulation .

Antitumor Activity

In studies focused on cancer therapeutics, compounds similar to this compound have shown promise in targeting tumor cells driven by MYC oncogenes. High-throughput screening methods have identified several carbamate derivatives as potential inhibitors of MYC interactions, suggesting that this compound may also exhibit antitumor properties .

Neuroprotective Effects

Emerging research has suggested that derivatives of cyanocyclobutyl carbamates may possess neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases, although specific studies on this compound are still limited.

Case Studies

- Inhibition of Cbl-b : A study demonstrated that certain cyanocyclobutyl compounds could inhibit Cbl-b-mediated ubiquitination processes, enhancing T-cell activation in vitro. This suggests potential applications in immunotherapy .

- High-Throughput Screening : A high-throughput screening assay identified several carbamate derivatives with significant inhibition rates against MYC-binding proteins. Although this compound was not directly tested, its structural similarities indicate it may have comparable activity .

Applications in Drug Development

Given its unique structure and biological activity, this compound holds potential for various applications in drug development:

- Enzyme Inhibitors : Its ability to inhibit key enzymes makes it a candidate for developing treatments for diseases involving dysregulated enzyme activity.

- Cancer Therapeutics : The compound's potential antitumor effects could lead to new strategies for targeting cancer cells.

- Neuroprotective Agents : Future research may explore its utility in treating neurodegenerative conditions.

Q & A

Q. What computational methods model the compound’s interactions with biological targets?

- Tools :

- Docking Simulations : AutoDock Vina to predict binding poses in enzyme active sites .

- Molecular Dynamics (MD) : GROMACS to simulate ligand-protein stability over time .

Data Contradictions and Resolutions

Q. How to reconcile conflicting reports on biological activity?

- Resolution :

- Reproducibility Studies : Replicate enzyme assays under standardized conditions (pH 7.4, 25°C) .

- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. Why do some studies report low stability of this compound?

- Analysis : The carbamate group is prone to hydrolysis under acidic/basic conditions.

- Mitigation : Store the compound at -20°C in anhydrous DMSO or THF to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.